5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid
CAS No.: 893750-08-8
Cat. No.: VC5041561
Molecular Formula: C10H15BrN2O4
Molecular Weight: 307.144
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893750-08-8 |
|---|---|
| Molecular Formula | C10H15BrN2O4 |
| Molecular Weight | 307.144 |
| IUPAC Name | 5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide |
| Standard InChI | InChI=1S/C10H14N2O4.BrH/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12;/h2-6H2,1H3,(H,13,14);1H |
| Standard InChI Key | SMMGBRQKQCGWEH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Br |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Variants
The compound’s IUPAC name, 5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid, reflects its three primary components:
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An isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) substituted at positions 3, 4, and 5.
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A morpholine group (a six-membered saturated ring with one oxygen and one nitrogen atom) attached via a methylene bridge to the isoxazole.
Variants of this compound exist as salts, including hydrochloride (CAS 1177341-15-9) and hydrobromide (CAS 893750-08-8), which alter its molecular weight and solubility .
Table 1: Key Properties of Common Salt Forms
| Property | Free Acid (CAS 893750-08-8) | Hydrochloride (CAS 1177341-15-9) | Hydrobromide (CAS 893750-08-8) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₄ | C₁₀H₁₅ClN₂O₄ | C₁₀H₁₅BrN₂O₄ |
| Molecular Weight (g/mol) | 226.23 | 262.69 | 307.14 |
| Solubility | Not well-documented | Not well-documented | Not well-documented |
| Storage Conditions | Ambient | Ambient | Ambient |
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: The carboxylic acid group typically shows a strong absorption band near 1700 cm⁻¹ (C=O stretch), while the morpholine ring exhibits C-N and C-O stretches between 1200–1000 cm⁻¹.
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NMR Spectroscopy: signals for the methyl group on the isoxazole ring appear as a singlet near δ 2.5 ppm, while the morpholine’s methylene protons resonate as multiplets between δ 3.4–3.7 ppm .
Synthesis and Derivative Formation
Cyclization Strategies
The isoxazole core is synthesized via cyclization reactions. A common method involves the reaction of hydroxylamine with a β-diketone precursor. For example, 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) can be functionalized through Mannich reactions to introduce the morpholinylmethyl group .
Representative Synthesis Pathway:
Derivative Optimization
Modifications to the morpholine or carboxylic acid groups enhance bioactivity. For instance, esterification of the carboxylic acid (e.g., methyl ester in CAS 517870-14-3) improves lipid solubility, facilitating blood-brain barrier penetration .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor in designing kinase inhibitors and GPCR modulators. Its carboxylic acid group enables conjugation with amines or alcohols to form amides or esters .
Material Science
Functionalized isoxazoles are explored as ligands in catalytic systems. The morpholine group’s electron-rich nitrogen may coordinate to transition metals like palladium.
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